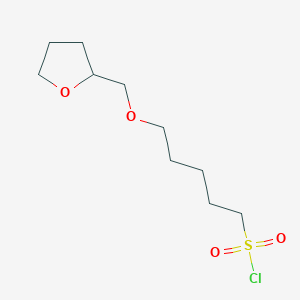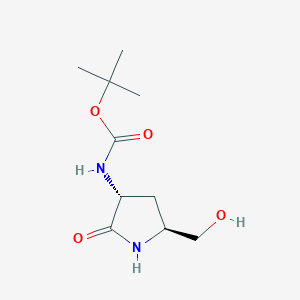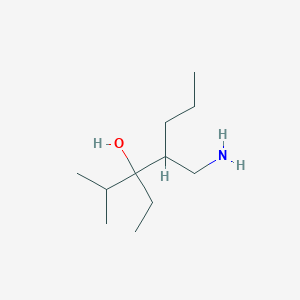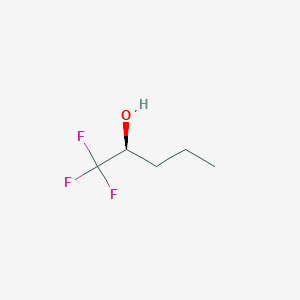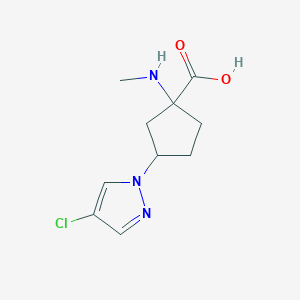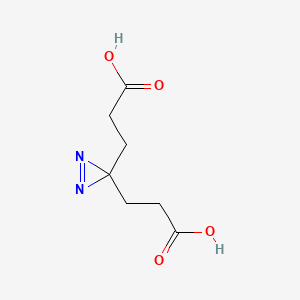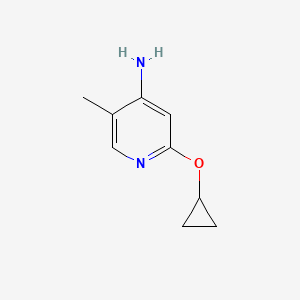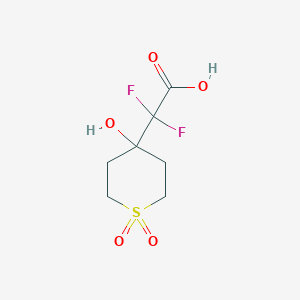
2,2-Difluoro-2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid is a chemical compound that features a unique combination of functional groups, including difluoro, hydroxy, and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid typically involves the introduction of difluoro groups into the molecular structure. One common method is the reaction of a suitable precursor with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dioxo groups can be reduced to form hydroxyl groups.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of hydroxyl-containing compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and dioxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)propanoic acid
- 2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)butanoic acid
Uniqueness
2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of difluoro groups can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10F2O5S |
|---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-hydroxy-1,1-dioxothian-4-yl)acetic acid |
InChI |
InChI=1S/C7H10F2O5S/c8-7(9,5(10)11)6(12)1-3-15(13,14)4-2-6/h12H,1-4H2,(H,10,11) |
InChI Key |
ASFMKFHHBUXGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



